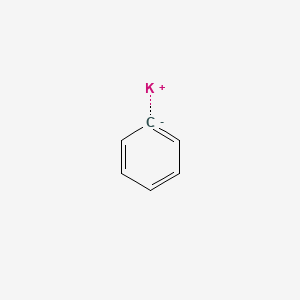

Potassium, phenyl-

Description

BenchChem offers high-quality Potassium, phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium, phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

3605-36-5 |

|---|---|

Molecular Formula |

C6H5K |

Molecular Weight |

116.20 g/mol |

IUPAC Name |

potassium;benzene |

InChI |

InChI=1S/C6H5.K/c1-2-4-6-5-3-1;/h1-5H;/q-1;+1 |

InChI Key |

OLATUJZPGHTQJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=[C-]C=C1.[K+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Properties, Synthesis, and Applications of Potassium Phenoxide

Abstract

Potassium phenoxide (C₆H₅KO) is an organic salt of significant interest in the fields of organic synthesis, catalysis, and materials science. As the potassium salt of phenol, it functions as a potent nucleophile and a strong base, facilitating a wide array of chemical transformations. This guide provides a comprehensive overview of the fundamental properties of potassium phenoxide, from its physicochemical characteristics to its complex structural arrangements in the solid state. We will delve into established methodologies for its synthesis, explore the mechanistic underpinnings of its reactivity in key organic reactions, and survey its diverse applications in both academic research and industrial processes. This document is intended to serve as a technical resource for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to support their work.

Introduction

Potassium phenoxide, also known as potassium phenate, is a cornerstone reagent in organic chemistry.[1][2] Its utility stems from the properties of the phenoxide anion (C₆H₅O⁻), a resonance-stabilized species formed from the deprotonation of phenol.[3] The potassium counter-ion (K⁺) imparts specific solubility and reactivity characteristics that distinguish it from other alkali metal phenoxides.[3] Historically, its synthesis via the neutralization of phenol with potassium hydroxide (KOH) has been a fundamental acid-base reaction, a method still prevalent today.[3]

This guide moves beyond a simple recitation of facts, aiming to explain the causality behind its utility. We will explore not just what potassium phenoxide does, but why it behaves in a particular way—from the influence of the potassium ion on reaction regioselectivity to the solid-state structures that inform its bulk properties.

Physicochemical Properties

Potassium phenoxide is typically a white to off-white or light yellow crystalline solid that is hygroscopic in nature, necessitating storage in a dry, inert atmosphere.[1][4][5] Its aqueous solution is strongly alkaline due to the basicity of the phenoxide ion.[1][4] The compound is highly soluble in water and also shows solubility in alcohols like methanol.[1][5][6]

Data Summary

The core quantitative properties of potassium phenoxide are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 100-67-4 | [1][4][7] |

| Molecular Formula | C₆H₅KO | [1][4][8] |

| Molecular Weight | 132.20 g/mol | [1][2] |

| Appearance | White to reddish, hygroscopic, crystalline lumps | [1] |

| Melting Point | 103-104 °C | [5][6][7][9] |

| Boiling Point | 181.8 °C at 760 mmHg | [10][11] |

| Solubility in Water | 129.6 g/100 g at 25 °C | [3][6] |

| pH | Typically 11-12 in solution | [9] |

| pKa (of conjugate acid, Phenol) | ~10 | [3][8] |

Synthesis and Preparation

The synthesis of potassium phenoxide is fundamentally an acid-base reaction. Phenol is a weak acid (pKa ≈ 10), allowing for its easy deprotonation by a strong base to form the phenoxide ion.[3][8]

Causality in Reagent Selection

The most direct and widely used method involves the reaction of phenol with potassium hydroxide (KOH).[3][8] Other strong bases like potassium metal can also be used, which produce hydrogen gas as a byproduct in a very clean, anhydrous reaction.[9][12] The choice of base often depends on the desired reaction conditions; for instance, using potassium metal is ideal when strictly anhydrous conditions are required.[12]

Laboratory-Scale Synthesis Protocol: Phenol and KOH

This protocol describes a common and efficient method for preparing potassium phenoxide in a laboratory setting. The self-validating nature of this protocol lies in the near-quantitative yield and the characteristic properties of the final product.

Materials:

-

Phenol (freshly distilled for high purity)

-

Potassium hydroxide (KOH)

-

Distilled water or an organic solvent like toluene

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator (if starting in water) or distillation apparatus (for azeotropic removal)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 2.9 g (30 mmol) of freshly distilled phenol and 1.7 g (30 mmol) of potassium hydroxide in 10 mL of distilled water.[3]

-

Reaction Execution: Stir the solution at room temperature (approx. 24°C) for 30 minutes to ensure the acid-base reaction goes to completion.[3]

-

Isolation (Aqueous Method): Evaporate the solution to dryness under reduced pressure using a rotary evaporator. This method is straightforward and yields potassium phenoxide with up to 98% yield.[3]

-

Isolation (Anhydrous Method): Alternatively, for an anhydrous product, dissolve the reactants in a solvent like toluene. Heat the mixture to reflux to remove the water formed during the reaction via azeotropic distillation.[3][13] The anhydrous potassium phenoxide will precipitate from the solution.

-

Drying and Storage: The resulting solid should be thoroughly dried under a vacuum. Due to its hygroscopic nature, it must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1][5]

Chemical Reactivity and Mechanistic Insights

The reactivity of potassium phenoxide is dominated by the nucleophilic and basic character of the phenoxide anion. The negative charge on the oxygen atom is delocalized into the benzene ring through resonance, which increases the electron density at the ortho and para positions.[8] This electronic distribution makes these positions susceptible to attack by electrophiles, while the oxygen atom remains a potent nucleophile.[8]

Williamson Ether Synthesis

A classic application of potassium phenoxide is in the Williamson ether synthesis to form aryl ethers.[3][9] In this Sₙ2 reaction, the phenoxide ion acts as the nucleophile, attacking an alkyl halide and displacing the halide leaving group.

Caption: Sₙ2 mechanism of the Williamson ether synthesis.

Kolbe-Schmitt Reaction

Potassium phenoxide is a key reactant in the Kolbe-Schmitt reaction, a carboxylation process used to synthesize hydroxybenzoic acids.[8] The phenoxide reacts with carbon dioxide under pressure and heat. The potassium cation plays a crucial role in directing the carboxylation preferentially to the ortho position to form salicylic acid, a precursor to aspirin.[8][14] Studies have shown that potassium phenoxide requires higher temperatures (around 483 K) for significant activity compared to its sodium counterpart.[14]

Caption: Simplified workflow of the Kolbe-Schmitt reaction.

Applications in Research and Development

The unique properties of potassium phenoxide make it a versatile tool in various chemical fields.

-

Organic Synthesis: It is a fundamental reagent for creating C-O bonds, essential for synthesizing aryl ethers, esters, and other phenolic compounds.[3][4][9] It is a key building block for producing polycarbonates, epoxy resins, and detergents.[5][10]

-

Catalysis: It serves as a strong base in catalyzed reactions, facilitating deprotonation and elimination steps.[3] For example, it has been used as a base in palladium-catalyzed borylation and intramolecular coupling reactions.[3][]

-

Polymerization: It can act as an initiator in the ring-opening polymerization of certain monomers, such as biobased macrolactones.[3]

-

Carbon Capture: In aqueous blends with amines, potassium phenoxide can participate in CO₂ capture, offering potential for more energy-efficient carbon capture solutions.[3][16]

Safety, Handling, and Storage

As a reactive and corrosive compound, potassium phenoxide requires careful handling to ensure laboratory safety.[4]

-

Hazards: It is harmful if swallowed and can cause skin irritation and serious eye damage.[2][7] Inhalation of dust should be avoided.[17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing.[11][17]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood.[17] Avoid dust formation.[11] Keep away from sources of ignition and prevent electrostatic discharge.[18]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][11][18] Due to its hygroscopic nature, storage under an inert atmosphere is recommended.[5]

-

Spills: In case of a spill, prevent the material from entering drains.[11][17] Absorb solids with a suitable binding material and dispose of the contaminated material in accordance with local regulations.[17][18]

Conclusion

Potassium phenoxide is more than a simple organic salt; it is a highly versatile and powerful reagent whose utility is grounded in the fundamental principles of structure and reactivity. Its balance of strong nucleophilicity, basicity, and favorable solubility makes it indispensable for a range of applications, from the classic Williamson ether synthesis to modern catalytic systems and carbon capture technologies. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for leveraging its full potential in scientific research and development.

References

-

Prezi. (2025, April 19). Potassium Phenoxide. Retrieved from [Link]

-

DrugFuture. (n.d.). Potassium Phenoxide. Retrieved from [Link]

-

Chemister.ru. (n.d.). potassium phenoxide. Retrieved from [Link]

-

Shanghai Haohong Scientific Co., Ltd. (n.d.). Safety Data Sheet: Potassium Phenoxide. Retrieved from [Link]

-

ALFA GROUP. (n.d.). China Potassium,phenoxide CAS 100-67-4 Manufacturers and Factory. Retrieved from [Link]

-

Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET: potassium,phenoxide. Retrieved from [Link]

-

Dinnebier, R. E., et al. (1998). Powder Structure Solutions of the Compounds Potassium Phenoxide−Phenol: C6H5OK·xC6H5OH (x = 2, 3). Inorganic Chemistry, 37(24), 6364–6369. Retrieved from [Link]

-

The Good Scents Company. (n.d.). potassium phenoxide, 100-67-4. Retrieved from [Link]

-

PubChem. (n.d.). Potassium phenoxide | C6H5KO | CID 23670670. Retrieved from [Link]

- Google Patents. (n.d.). US1955080A - Method of preparing anhydrous alkali metal phenoxides.

-

LookChem. (n.d.). Cas 100-67-4,potassium phenolate. Retrieved from [Link]

-

Kojčinović, A., et al. (2024). Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO2. International Journal of Molecular Sciences, 25(23), 14896. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of potassium phenoxy-phenolate. Retrieved from [Link]

-

Quora. (2019, May 12). What is the best reagent to produce phenoxide from phenol? Sodium, sodium amide, hydroxide, potassium, or sodium hydride.. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 100-67-4| Chemical Name : Potassium Phenolate. Retrieved from [Link]

-

ChemIndex. (n.d.). 100-67-4 | Potassium phenoxide. Retrieved from [Link]

Sources

- 1. Potassium Phenoxide [drugfuture.com]

- 2. Potassium phenoxide | C6H5KO | CID 23670670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy Potassium phenoxide | 100-67-4 [smolecule.com]

- 4. CAS 100-67-4: Potassium phenoxide | CymitQuimica [cymitquimica.com]

- 5. Cas 100-67-4,potassium phenolate | lookchem [lookchem.com]

- 6. potassium phenoxide [chemister.ru]

- 7. Potassium Phenoxide | 100-67-4 [sigmaaldrich.com]

- 8. Potassium Phenoxide CAS 100-67-4|RUO [benchchem.com]

- 9. prezi.com [prezi.com]

- 10. alfa-industry.com [alfa-industry.com]

- 11. acrospharma.co.kr [acrospharma.co.kr]

- 12. quora.com [quora.com]

- 13. US1955080A - Method of preparing anhydrous alkali metal phenoxides - Google Patents [patents.google.com]

- 14. Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. file.leyan.com [file.leyan.com]

- 18. chemicalbook.com [chemicalbook.com]

Synthesis of potassium phenyltrifluoroborate

Technical Synthesis Guide: Potassium Phenyltrifluoroborate ( )

Executive Summary

Potassium phenyltrifluoroborate (CAS: 153766-81-5) represents a pivotal advance in organoboron chemistry, serving as a robust, air-stable surrogate for phenylboronic acid. Unlike boronic acids, which are prone to protodeboronation and trimerization into boroxines, the trifluoroborate salt exists as a monomeric, tetracoordinate species indefinitely stable to oxidative conditions.

This guide provides a definitive protocol for the synthesis of potassium phenyltrifluoroborate, grounded in the mechanistic insights established by Vedejs and Molander. It details the "Gold Standard" aqueous KHF₂ method, purification via polarity-based fractionation, and critical characterization metrics.

Mechanistic Underpinnings

The utility of potassium phenyltrifluoroborate lies in its unique equilibrium behavior. While the salt itself is nucleophilically inert, it acts as a reservoir for the active boronic acid species.

The Fluorine-Hydroxy Exchange Equilibrium

In aqueous media, the trifluoroborate undergoes slow hydrolysis to release the reactive boronic acid. This "slow-release" mechanism is advantageous in palladium-catalyzed cross-coupling (Suzuki-Miyaura), as it maintains a low steady-state concentration of the boronic acid, minimizing homocoupling side reactions.[1]

Figure 1: Stepwise hydrolysis mechanism converting the stable trifluoroborate salt into the active boronic acid species.

Primary Synthesis Protocol: The KHF₂ Method

This protocol is the industry standard for converting phenylboronic acid or esters into their trifluoroborate counterparts.[2] It relies on the high thermodynamic stability of the B-F bond (approx. 150 kcal/mol) to drive the reaction to completion.

Reagents & Materials

| Reagent | Role | Stoichiometry |

| Phenylboronic Acid | Substrate | 1.0 equiv |

| Potassium Hydrogen Fluoride (KHF₂) | Fluorinating Agent | 4.5 equiv |

| Methanol (MeOH) | Solvent | - |

| Distilled Water ( | Solvent | - |

| Acetone | Purification Solvent | - |

| Diethyl Ether ( | Precipitant | - |

Experimental Workflow

Figure 2: Operational workflow for the synthesis and purification of potassium phenyltrifluoroborate.

Step-by-Step Methodology

Step 1: Solubilization Dissolve phenylboronic acid (1.0 equiv) in a minimal amount of methanol. Ensure complete dissolution to facilitate homogenous mixing.

-

Why: Methanol is miscible with the aqueous KHF₂ solution added in the next step, ensuring a single-phase reaction initially.

Step 2: Fluorination Prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.5 equiv). Add this solution dropwise to the stirring boronic acid solution.

-

Observation: A white precipitate may begin to form immediately or upon concentration.

-

Why Excess KHF₂? An excess is required to drive the equilibrium fully toward the trifluoroborate and to prevent the formation of "ate" complexes or incomplete fluorination.

Step 3: Reaction & Concentration Stir the mixture vigorously at room temperature for 20–30 minutes. Subsequently, remove the methanol using a rotary evaporator.

-

Note: Do not apply excessive heat (>50°C) during evaporation to avoid potential hydrolysis, although the product is generally stable.

Step 4: Desiccation The remaining aqueous suspension must be dried completely. Use high vacuum or lyophilization to remove all water.

-

Critical: Water removal is essential for the next purification step. If water remains, inorganic salts (KF, excess KHF₂) will dissolve in the acetone during extraction, contaminating the product.

Step 5: Purification (The Acetone/Ether Switch) Extract the dry white solid with hot acetone .

-

Solubility Logic: Potassium phenyltrifluoroborate is highly soluble in acetone, whereas inorganic fluorides (KF, KHF₂) are insoluble. Filter the hot acetone suspension to remove the inorganic salts.

Step 6: Precipitation Concentrate the acetone filtrate to a small volume. Slowly add diethyl ether (or pentane) to the acetone concentrate.

-

Result: The product will crash out as a brilliant white crystalline solid. Filter, wash with ether, and dry.

Characterization & Data Analysis

The purity of the synthesized salt is best confirmed via multinuclear NMR.[3] The presence of the quadrupolar boron nucleus and fluorine coupling results in distinct spectral patterns.

NMR Spectral Data

| Nucleus | Chemical Shift ( | Multiplicity | Coupling Constant ( | Interpretation |

| 2.5 – 4.0 ppm | Quartet (1:3:3:1) | Diagnostic of | ||

| -140 to -145 ppm | Quartet (1:1:1:1) | Coupling to | ||

| 7.2 – 7.8 ppm | Multiplets | - | Aromatic protons (Ortho/Meta/Para). |

Note: Spectra are typically recorded in

Safety & Handling Considerations

-

Corrosivity: KHF₂ is a source of bifluoride ion (

), which can release HF. It is corrosive to glass and skin. -

Glassware Etching: While the reaction is often performed in glass, prolonged exposure to concentrated KHF₂ can etch glass. Plastic (polypropylene) vessels are recommended for the preparation of the saturated KHF₂ solution.

-

Toxicity: Fluoride salts are toxic if ingested. Standard PPE (gloves, goggles, lab coat) is mandatory.

References

-

Vedejs, E., et al. "Conversion of Boronic Acids to Trifluoroborate Salts."[4] Journal of Organic Chemistry, 1995.

-

Molander, G. A., & Bio, M. "Palladium-Catalyzed Cross-Coupling Reactions of Potassium Aryltrifluoroborates." Organic Letters, 2002.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. "Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism." Journal of the American Chemical Society, 2012.

-

Darses, S., & Genêt, J. P. "Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis." Chemical Reviews, 2008.[5]

-

Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007.

Chemical structure and bonding of phenyl potassium compounds

An In-depth Technical Guide to the Chemical Structure and Bonding of Phenyl Potassium Compounds

Organopotassium compounds, particularly phenyl potassium (PhK), represent a class of highly reactive organometallic reagents characterized by a carbon-potassium (C-K) bond.[1] Their chemistry is dominated by the high electropositivity of potassium, which imparts significant ionic character to the C-K bond.[1] This results in a phenyl anion that acts as a potent base and nucleophile, finding utility in specialized organic syntheses, including metalation and C-C bond formation.[2][3]

However, this same reactivity makes phenyl potassium and its analogues notoriously challenging to handle and characterize. They are pyrophoric, igniting spontaneously upon contact with air, and react violently with water and other protic solvents.[1][4][5] Consequently, their study demands rigorous air-free techniques and specialized equipment. This guide provides a detailed exploration of the synthesis, structural complexities, and bonding nature of phenyl potassium, offering insights for researchers in synthetic chemistry and materials science.

Synthesis and Safe Handling of Phenyl Potassium

The extreme sensitivity of phenyl potassium to air and moisture necessitates meticulous handling procedures.[6] All manipulations must be performed under a dry, inert atmosphere (typically argon or nitrogen) using either a glove box or Schlenk line apparatus.[7][8][9]

Core Safety and Handling Protocols

-

Inert Atmosphere: A glove box or Schlenk line is mandatory to maintain an environment with low parts-per-million levels of oxygen and water.[7][10]

-

Personal Protective Equipment (PPE): Fire-retardant lab coats, safety goggles or a face shield, and appropriate gloves (e.g., nitrile gloves under neoprene or Nomex) are essential.[4][11]

-

Solvent Purity: All solvents must be rigorously dried and degassed prior to use. The freeze-pump-thaw method is a common and effective technique for degassing solvents.[9]

-

Reagent Transfer: Liquid reagents are transferred using gas-tight syringes or a double-tipped needle (cannula) technique to prevent exposure to the atmosphere.[6][12][13] Solids should be handled exclusively within a glove box.[6]

-

Quenching and Disposal: Spills must be smothered with powdered lime or dry sand.[6] Residual or waste reagents must be carefully quenched by slow addition to a non-reacting solvent like isopropanol, followed by a more protic source like ethanol or water, typically at low temperatures to control the exothermic reaction.

Experimental Protocol: Synthesis via C-H Metalation

A prevalent method for synthesizing aryl potassium compounds is through direct C-H metalation using a highly basic reagent mixture, often referred to as a "Lochmann-Schlosser base".[2][14] This protocol outlines the in-situ generation of phenyl potassium from benzene.

Caption: Synthesis workflow for Phenyl Potassium via C-H metalation.

-

Glassware Preparation: An oven-dried Schlenk flask containing a magnetic stir bar is connected to a Schlenk line and subjected to at least three vacuum/inert gas cycles to ensure a completely air- and moisture-free environment.[8][9]

-

Reagent Charging: Under a positive flow of inert gas, the flask is charged with potassium tert-butoxide (1.0 eq.) and anhydrous hexane.

-

Base Formation: The resulting suspension is cooled to 0 °C in an ice bath. A solution of n-butyllithium in hexanes (1.0 eq.) is added dropwise via a gas-tight syringe. The mixture is stirred for 30 minutes at this temperature.

-

Metalation: Benzene (1.0 eq.) is added dropwise to the cold, stirred suspension of the superbase.

-

Reaction Completion: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The formation of phenyl potassium may be observed as a color change or the formation of a precipitate. The resulting solution or slurry can be used directly for subsequent reactions.[2]

The Elusive Structure: From Polymeric Chains to Solvated Monomers

The solid-state structure of organoalkali metal compounds is heavily influenced by the size of the metal cation, the nature of the organic group, and the presence of coordinating solvent molecules.[15] While a definitive crystal structure of simple, unsolvated phenyl potassium remains elusive due to its instability and tendency to form insoluble, polymeric materials, extensive studies on related compounds provide profound insights.

The Unsolvated State: Polymeric Aggregation

In the absence of coordinating solvents, organopotassium compounds typically form polymeric structures in the solid state to maximize electrostatic interactions.[15] This is driven by the desire of the large, coordinatively unsaturated K⁺ ion to interact with multiple anionic carbon centers.

-

Structural Analogs: Studies on compounds like methylpotassium (KCH₃) and potassium phosphides reveal extended, often ladder-like, polymeric chains.[15][16]

-

π-Interactions: A key feature of these structures is the interaction of the potassium cation not only with the anionic carbon but also with the π-systems of adjacent aryl rings.[16] X-ray diffraction studies of substituted benzylpotassium and polyphenyl-substituted potassium cyclopentadienides confirm the formation of 1D or 2D coordination polymers where K⁺ ions are bridged by the organic ligands, with significant K-arene π-bonding.[17][18] This metallocene-like linkage is a defining characteristic of heavier alkali metal organyls.[19]

The Role of Coordinating Ligands

The addition of Lewis basic solvents or ligands dramatically alters the structural landscape. These molecules solvate the potassium cation, breaking down the polymeric aggregates into smaller, often soluble, discrete units.

-

Solvent Effects: Ethereal solvents like tetrahydrofuran (THF) or chelating diamines like N,N,N′,N′-tetramethylethylenediamine (TMEDA) coordinate to the K⁺ center. This coordination satisfies the metal's coordination sphere, disrupting the intermolecular C-K and K-π interactions that lead to polymerization.[17][20]

-

Crown Ethers: Stronger ligands like crown ethers (e.g., 18-crown-6) can fully encapsulate the potassium ion, leading to the formation of well-defined, solvent-separated ion pairs, as seen in various potassium salts.[21][22]

The table below presents crystallographic data for a substituted benzylpotassium-PMDETA adduct, which serves as an excellent model for understanding the coordination environment around potassium in a phenyl-type system.

| Parameter | Value (Å or °) | Source |

| Compound | [2c·PMDETA]∞ | [17] |

| K-C(benzyl) distance | ~2.98 - 3.14 Å | [17] |

| K-Arene(centroid) dist. | ~3.05 Å | [17] |

| K-N(PMDETA) distances | ~2.86 - 2.92 Å | [17] |

| Structure Type | 1D Polymer | [17] |

Data extracted from the crystal structure of a 4-methylbenzylpotassium PMDETA adduct, a close structural analog.

The Carbon-Potassium Bond: A Highly Polar Interaction

The significant difference in electronegativity between carbon (~2.55) and potassium (~0.82) leads to a C-K bond with a high degree of ionic character.[1] This polarity is the cornerstone of phenyl potassium's reactivity.

Ionic vs. Covalent Character

The C-K bond is best described as a highly polarized covalent bond with dominant ionic character. This leads to a salt-like nature, where the phenyl group behaves as a carbanion (C₆H₅⁻) and potassium as a cation (K⁺).[1] This model explains the compound's:

-

High Reactivity: The localized negative charge on the phenyl ring makes it an exceptionally strong base and nucleophile.

-

Physical Properties: Like salts, organopotassium compounds are typically non-volatile solids that are insoluble in nonpolar solvents like alkanes but can be solubilized by coordinating solvents.[1]

Structural Models and Bonding Visualization

The interplay between aggregation and solvation can be visualized through two distinct structural motifs.

Caption: Bonding models for phenyl potassium: polymeric chain vs. solvated ion pair.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing organometallic compounds in solution.[23] For phenyl potassium, ¹H and ¹³C NMR would reveal significant upfield shifts for the aromatic protons and carbons, particularly the ipso-carbon directly bonded to potassium. This shielding is a direct consequence of the high electron density (negative charge) on the phenyl ring, consistent with the carbanionic nature of the species.

Conclusion

Phenyl potassium is a fundamentally important yet challenging organometallic reagent. Its structure is not defined by a single, simple molecule but rather by a dynamic equilibrium between aggregated, polymeric forms and discrete, solvated species. The dominant structural motif in the solid state is a coordination polymer, stabilized by both direct C-K bonds and K-arene π-interactions. The introduction of coordinating ligands breaks down these aggregates, increasing solubility and modifying reactivity. The bonding is overwhelmingly ionic, bestowing upon the phenyl group a powerful carbanionic character that defines its role as a superbase in organic synthesis. A thorough understanding of these structural and bonding principles is paramount for any researcher aiming to safely and effectively harness the synthetic potential of phenyl potassium compounds.

References

-

University of California, Irvine Environmental Health & Safety. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved March 4, 2026, from [Link]

-

Borys, A. M. (2023, January 29). An Illustrated Guide to Schlenk Line Techniques. Organic Process Research & Development. Retrieved March 4, 2026, from [Link]

-

Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. Retrieved March 4, 2026, from [Link]

-

VACUUBRAND. (2024, December 11). Keeping air and moisture out. Retrieved March 4, 2026, from [Link]

-

Borys, A. M. (n.d.). The Schlenk Line Survival Guide. Retrieved March 4, 2026, from [Link]

-

University of Nebraska-Lincoln Office of Research and Economic Development. (n.d.). Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. Retrieved March 4, 2026, from [Link]

-

Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. Retrieved March 4, 2026, from [Link]

-

University of Utah Chemistry. (n.d.). Pyrophoric Materials Guidelines. Retrieved March 4, 2026, from [Link]

-

Wikipedia. (n.d.). Organosodium chemistry. Retrieved March 4, 2026, from [Link]

-

Klinkhammer, K. W., et al. (2006). Synthesis and Structural Characterization of the Solvent-Free Potassium Derivative of a Terphenyl-Substituted Primary Phosphane: [(2,6-Dimesitylphenyl)P(H)K]₄. Inorganic Chemistry, 45(25), 10344–10348. Retrieved March 4, 2026, from [Link]

-

ResearchGate. (n.d.). Principle of the metallocene (potassium–phenyl) linkage observed in 5. Retrieved March 4, 2026, from [Link]

-

Karunananda, K. C., & Organ, M. G. (2014). Harnessing Organopotassium Reagents for Cross-Coupling with YPhos-Pd Catalysts: Opportunities, Applications, and Challenges. Journal of the American Chemical Society, 136(42), 14798–14801. Retrieved March 4, 2026, from [Link]

-

Song, X., et al. (2024). Crystal structure of (1,4,7,10,13,16-hexaoxacyclooctadecane-κ⁶O)potassium-μ-oxalato-triphenylstannate(IV), the first reported 18-crown-6-stabilized potassium salt of triphenyloxalatostannate. Acta Crystallographica Section E, 80(9), 951-955. Retrieved March 4, 2026, from [Link]

-

Song, X., et al. (2024). Crystal structure of (1,4,7,10,13,16-hexaoxacyclooctadecane-κ⁶O)potassium-μ-oxalato-triphenylstannate(IV), the first reported 18-crown-6-stabilized potassium salt of triphenyloxalatostannate. IUCr Journals. Retrieved March 4, 2026, from [Link]

-

Wikipedia. (n.d.). Benzyl potassium. Retrieved March 4, 2026, from [Link]

-

Ahrens, T., et al. (2015). Harnessing Organopotassium Reagents for Cross-Coupling with YPhos-Pd Catalysts: Opportunities, Applications, and Challenges. Journal of the American Chemical Society, 137(1), 463-469. Retrieved March 4, 2026, from [Link]

-

LibreTexts Chemistry. (2021, March 13). Properties of Organometallic Compounds. Retrieved March 4, 2026, from [Link]

-

Komarov, P. D., et al. (2022). Coordination Polymers of Polyphenyl-Substituted Potassium Cyclopentadienides. Molecules, 27(22), 7725. Retrieved March 4, 2026, from [Link]

-

Royal Society of Chemistry. (2020, October 30). Catalytic Use of Potassium Compounds in Organic Synthesis. Retrieved March 4, 2026, from [Link]

-

Armstrong, D. R., et al. (2018). [(TMEDA)Li(μ-PPh₂)₂K(TMEDA)(THF)]: a heterobimetallic molecular lithium-potassium phosphide complex. Chemical Communications, 54(1), 58-61. Retrieved March 4, 2026, from [Link]

-

LibreTexts Chemistry. (2022, August 28). NMR Spectroscopy. Retrieved March 4, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Harnessing Organopotassium Reagents for Cross-Coupling with YPhos-Pd Catalysts: Opportunities, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. ehs.uci.edu [ehs.uci.edu]

- 5. chemistry.utah.edu [chemistry.utah.edu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. ossila.com [ossila.com]

- 8. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 9. Keeping air and moisture out | VACUUBRAND [vacuubrand.com]

- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 11. pnnl.gov [pnnl.gov]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. ors.od.nih.gov [ors.od.nih.gov]

- 14. Benzyl potassium - Wikipedia [en.wikipedia.org]

- 15. Organosodium chemistry - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Coordination Polymers of Polyphenyl-Substituted Potassium Cyclopentadienides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Crystal structure of (1,4,7,10,13,16-hexaoxacyclooctadecane-κ 6 O )potassium-μ-oxalato-triphenylstannate(IV), the first reported 18-crown-6-stabilized potassium salt of triphenyloxalatostannate | NSF Public Access Repository [par.nsf.gov]

- 22. journals.iucr.org [journals.iucr.org]

- 23. chem.libretexts.org [chem.libretexts.org]

The Ascendancy of Potassium Organotrifluoroborates: A Technical Guide to Their Expanding Role in Organic Synthesis

Abstract

Long regarded as curiosities, potassium organotrifluoroborate salts have emerged from the shadow of their boronic acid precursors to become powerhouse reagents in modern organic chemistry. Their remarkable stability to air and moisture, coupled with unique reactivity, has carved out an indispensable role in applications ranging from the venerable Suzuki-Miyaura coupling to the frontiers of photoredox catalysis. This guide provides an in-depth exploration of the synthesis, handling, and diverse applications of potassium phenyltrifluoroborates and their analogs, offering researchers and drug development professionals a comprehensive resource to harness their synthetic potential. We will delve into the mechanistic underpinnings of their reactivity, provide field-proven experimental protocols, and survey the novel transformations that continue to redefine the utility of these versatile boron reagents.

Introduction: The Rise of a Superior Boron Reagent

For decades, boronic acids have been the workhorses of palladium-catalyzed cross-coupling reactions. However, their inherent limitations—such as a propensity for dehydration to form cyclic boroxines, uncertain stoichiometry, and susceptibility to protodeboronation—present significant challenges in complex synthetic campaigns.[1] The introduction of potassium organotrifluoroborate salts, pioneered by Vedejs, offered a transformative solution.[1] These tetracoordinate boron species are typically crystalline, free-flowing solids that are stable indefinitely to air and moisture, circumventing many of the handling and stability issues associated with boronic acids.[2][3]

The enhanced stability of the C-B bond in organotrifluoroborates is attributed to the tetracoordinate nature of the boron atom, which "protects" it from undesired side reactions.[3][4] This stability is not a permanent deactivation; the reagent's nucleophilicity can be "unveiled" under specific reaction conditions, typically involving a base or fluoride source, to participate in catalytic cycles.[3][5] This unique combination of bench-top stability and controlled reactivity makes them ideal reagents for high-throughput screening, complex molecule synthesis, and industrial-scale processes.

Synthesis and Handling

The most common and straightforward method for preparing potassium aryltrifluoroborates is the reaction of a corresponding boronic acid with an inexpensive and readily available fluorinating agent, potassium hydrogen fluoride (KHF₂), in an aqueous or methanolic solution.[2][3][4] The desired salt often precipitates from the reaction mixture and can be isolated by simple filtration.[4]

Alternative synthetic routes have been developed, including iridium-catalyzed borylation of arenes followed by treatment with KHF₂, nickel-catalyzed Miyaura borylation of aryl halides, and electrochemical methods, broadening the scope of accessible structures.[4][6]

Diagram 1: General Synthesis of Potassium Aryltrifluoroborates

A schematic for the straightforward conversion of aryl boronic acids to their stable potassium aryltrifluoroborate salts.

The Suzuki-Miyaura Coupling: The Cornerstone Application

The Suzuki-Miyaura reaction is a pillar of C-C bond formation, and potassium organotrifluoroborates have proven to be exceptionally effective coupling partners.[2][3][7] The reaction facilitates the synthesis of biaryls, styrenes, and other conjugated systems critical to pharmaceuticals and materials science.[8]

Mechanistic Considerations

The catalytic cycle, typically employing a palladium(0) complex, mirrors the classic Suzuki-Miyaura pathway but with a distinct activation step for the trifluoroborate.[9] The cycle involves:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl or vinyl halide/triflate bond to form a Pd(II) complex.[9]

-

Activation & Transmetalation: The organotrifluoroborate salt must be activated, typically by a base (e.g., Cs₂CO₃, K₂CO₃).[5][10] This is thought to facilitate the dissociation of a fluoride ion, generating a more reactive, transient tri-coordinate borane or a hydroxy/alkoxy borate species, which then undergoes transmetalation with the Pd(II) complex.[5] The organic moiety is transferred from boron to palladium.

-

Reductive Elimination: The two organic partners on the Pd(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]

Diagram 2: Simplified Suzuki-Miyaura Catalytic Cycle

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 7. DSpace [repository.upenn.edu]

- 8. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]

- 9. youtube.com [youtube.com]

- 10. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to organopotassium reagents in synthesis

Organopotassium reagents are powerful tools that enable synthetic strategies beyond the reach of more conventional organometallics. Their exceptional basicity allows for efficient and often highly selective C-H functionalization, providing a direct route to valuable intermediates. The recent development of catalyst systems that can harness their high reactivity for direct cross-coupling reactions has opened a new frontier in C-C bond formation. [5][6]As the demand for more efficient and atom-economical synthetic methods grows, particularly in the fields of drug discovery and materials science, the strategic application of organopotassium chemistry is poised for significant expansion. Future developments will likely focus on designing new ligands and catalysts to further tame and direct their reactivity, broadening their substrate scope and functional group tolerance. [5][6]

References

- Vertex AI Search. Potassium bis(trimethylsilyl)amide - Grokipedia.

-

Gentner, T. X., Löffler, J., Anderson, D. E., & Gessner, V. H. (2025). Harnessing Organopotassium Reagents for Cross-Coupling with YPhos-Pd Catalysts: Opportunities, Applications, and Challenges. Journal of the American Chemical Society. Available from: [Link]

- Gentner, T. X., Löffler, J., Anderson, D. E., & Gessner, V. H. (2025). Harnessing Organopotassium Reagents for Cross-Coupling with YPhos-Pd Catalysts: Opportunities, Applications, and Challenges. ACS Publications.

- Schlosser, M. (1984). The “super-basic” butyllithium/potassium tert-butoxide mixture and other lickor-reagents. Semantic Scholar.

-

Wikipedia. Schlosser-Base. Available from: [Link]

-

Knochel, P., et al. (2018). Preparation of Functionalized Aryl, Heteroaryl, and Benzylic Potassium Organometallics Using Potassium Diisopropylamide in Continuous Flow. PMC. Available from: [Link]

-

Common Organic Chemistry. Potassium Bis(trimethylsilyl)amide (KHMDS). Available from: [Link]

-

Knochel, P., et al. (2013). Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases of Mg and Zn. ACS Publications. Available from: [Link]

-

ResearchGate. The Reactivity of Organo-Potassium in Nucleophilic Reactions. Available from: [Link]

-

Wikipedia. Turbo-Hauser bases. Available from: [Link]

-

ResearchGate. Optimization of the preparation of potassium amide bases using solid.... Available from: [Link]

-

Knochel, P., et al. (2014). TMP–Magnesium and TMP–Zinc Bases for the Regioselective Metalation of the Cinnoline Scaffold. Organic Letters. Available from: [Link]

-

Savoia, D., Trombini, C., & Umani-Ronchi, A. (1985). Applications of potassium-graphite and metals dispersed on graphite in organic synthesis. Pure and Applied Chemistry. Available from: [Link]

-

Harder, S. (2020). Catalytic Use of Potassium Compounds in Organic Synthesis. Royal Society of Chemistry. Available from: [Link]

-

Shen, Q., et al. (2011). Facile Synthesis of Organolanthanide Hydrides with Metallic Potassium: Crystal Structures and Reactivity. Organometallics. Available from: [Link]

-

Wikipedia. Hauser base. Available from: [Link]

- Ishihara, K. (Ed.). (2009).

-

Wikipedia. Organosodium chemistry. Available from: [Link]

-

Ashenhurst, J. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. Available from: [Link]

- Schlosser, M. (1964). Organosodium and Organopotassium Compounds Part I: Properties and Reactions.

-

ChemicalDesk.Com. (2012). Lithium diisopropylamide (LDA)-Preparation and usage. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organosodium chemistry - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. ChemicalDesk.Com: Lithium diisopropylamide (LDA)-Preparation and usage [allchemist.blogspot.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Harnessing Organopotassium Reagents for Cross-Coupling with YPhos-Pd Catalysts: Opportunities, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. Potassium Bis(trimethylsilyl)amide (KHMDS) [commonorganicchemistry.com]

- 9. カリウムビス(トリメチルシリル)アミド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Preparation of Functionalized Aryl, Heteroaryl, and Benzylic Potassium Organometallics Using Potassium Diisopropylamide in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Schlosser-Base – Wikipedia [de.wikipedia.org]

The Heavy Alkali Advantage: Engineering Reactivity with Phenylpotassium Systems

Topic: Reactivity of Phenylpotassium (PhK) and Superbasic Organopotassium Systems with Electrophiles Content Type: Technical Whitepaper Audience: Drug Discovery Chemists, Process Development Scientists, and Organometallic Researchers.

Executive Summary

In the hierarchy of organometallic reagents, organolithiums (RLi) are the workhorses of the pharmaceutical industry. However, their reactivity is often insufficient for deprotonating weak acids (pKa > 35) or overcoming high kinetic barriers in sterically encumbered electrophilic additions. Phenylpotassium (PhK)—and specifically its in situ generation via the Lochmann-Schlosser (LICKOR) superbase protocol—offers a distinct "heavy alkali" advantage.

This guide analyzes the reactivity profile of phenylpotassium species with electrophiles. Unlike the covalent C-Li bond (~30-40% ionic character), the C-K bond is predominantly ionic, imparting extreme nucleophilicity and basicity. We explore how to harness this reactivity safely, focusing on the mechanistic divergence from lithium reagents and the practical handling of these pyrophoric intermediates.

The Nature of the C-K Bond: Ionicity as a Driver

To understand the reactivity of phenylpotassium, one must contrast it with phenyllithium. The reactivity difference is not merely linear; it is a step-change in bond nature.

| Feature | Phenyllithium (PhLi) | Phenylpotassium (PhK) | Impact on Reactivity |

| Bond Character | Polar Covalent | Predominantly Ionic | PhK exhibits "naked anion" behavior, increasing reaction rates by orders of magnitude. |

| Aggregation | Tetramers/Hexamers (Solvent dependent) | Polymeric/Ionic Lattice | PhK is insoluble in non-polar solvents; requires de-aggregation (via alkoxides) for solubility. |

| Solvent Compatibility | Stable in THF at <0°C | Attacks THF rapidly | PhK cleaves ethers (THF) via |

| Basicity (Thermodynamic) | pKa ~43 (Conj. Acid) | pKa ~50+ (Effective) | PhK can metallate benzene and toluene; PhLi cannot. |

The "Cationic Leverage" Mechanism

In electrophilic additions (e.g., to carbonyls), the potassium cation (

-

Outcome: PhK additions are often kinetically faster but may show different stereoselectivity compared to PhLi due to the looser transition state geometry.

Synthesis and In Situ Generation (The LICKOR Protocol)

Isolating pure phenylpotassium is hazardous and unnecessary for most applications. The industry standard for accessing PhK reactivity is the Lochmann-Schlosser Base (LICKOR: Li thium C arbon, K -OR ).

The Transmetalation Equilibrium:

Why this works: The formation of the stable Lithium tert-butoxide (

Visualization: The LICKOR Mechanism

The following diagram illustrates the mechanistic swap that activates the phenyl ring.

Caption: The LICKOR principle: The high lattice energy of Li-O bonds drives the formation of the reactive K-C species.

Reactivity Profile with Key Electrophiles

A. Proton Transfer (Metallation of Weak Acids)

This is the primary application of PhK systems. PhLi cannot deprotonate toluene (

-

Substrate: Toluene (

) -

Reagent: PhLi /

BuOK -

Product: Benzylpotassium (PhCH

K) -

Mechanism: Kinetic deprotonation driven by the high basicity of the PhK intermediate.

-

Application: Functionalization of benzylic positions without bromination.

B. Carbonyls (Aldehydes/Ketones)

PhK undergoes 1,2-addition to aldehydes and ketones.

-

Selectivity Note: Unlike Grignards, which can be steered toward 1,4-addition with Cu salts, PhK is an exclusive hard nucleophile (1,2-addition).

-

Side Reactions: Enolization is a major competitor if the ketone has

-protons, due to the extreme basicity of PhK. Recommendation: Use non-enolizable electrophiles (e.g., benzophenone, CO

C. Cross-Coupling (Transition Metal Catalysis)

Historically, organopotassiums were considered too reactive for Pd-catalyzed coupling. However, recent protocols using YPhos ligands allow for the direct coupling of benzylpotassium species (generated in situ) with aryl chlorides.

-

Significance: Allows C(sp3)-C(sp2) bond formation directly from hydrocarbons (via deprotonation) without intermediate halides.

Experimental Protocol: The Self-Validating System

Objective: Generation of Phenylpotassium (via Schlosser Base) and Trapping with CO

Safety Critical:

-

Pyrophoric: PhK and PhLi are spontaneously flammable in air.

-

Solvent: NEVER use pure THF at room temperature; it will decompose explosively or degrade the reagent. Use Hexane or Toluene.

Step-by-Step Methodology:

-

System Prep: Flame-dry a 3-neck round bottom flask under Argon flow. Equip with a magnetic stir bar and a low-temperature thermometer.

-

Reagent Loading:

-

Add Potassium tert-butoxide (

BuOK) (1.05 equiv) as a solid (glovebox handling preferred) or sublimed powder. -

Suspend in anhydrous Hexane (0.5 M concentration relative to substrate).

-

-

Formation of Superbase:

-

Cool to 0°C .

-

Add Phenyllithium (PhLi) (1.0 equiv, typically in dibutyl ether/cyclohexane) dropwise via syringe.

-

Observation: The white suspension of

BuOK will change texture/color (often becoming a creamy/yellow slurry) indicating the formation of the PhK/

-

-

Validation (The "D2O Check"):

-

Aliquot: Remove 0.5 mL of the slurry via syringe and quench into a vial containing 0.5 mL D

O. -

Analysis: Run NMR. If PhK formed and survived, you will see Mono-deuterobenzene (C

H

-

-

Electrophile Trapping (Carboxylation):

-

Cool the slurry to -78°C (Dry ice/Acetone).

-

Introduce crushed, dried Dry Ice (CO

) or bubble gaseous CO -

Note: The reaction is extremely exothermic. Monitor internal temp.

-

-

Workup:

-

Allow to warm to RT. Quench with 1M HCl.

-

Extract with EtOAc. The product is Benzoic Acid .

-

Decision Framework: When to use PhK?

Use the following logic flow to determine if the risks of PhK are warranted for your synthesis.

Caption: Selection logic for employing heavy alkali reagents.

References

-

Schlosser, M. (1988).[1] "Superbases for organic synthesis". Pure and Applied Chemistry, 60(11), 1627–1634.[1]

- Lochmann, L. (1998). "Lithium-Potassium Exchange in Alkyllithium/Potassium t-Pentoxide Systems". Journal of Organometallic Chemistry.

-

Timo von Keutz, et al. (2025).[2] "Advances in Flow Chemistry for Organolithium-Based Synthesis". MDPI Processes. (Discusses modern flow handling of sensitive organometallics).

-

Hevia, E., et al. (2023).[3] "Harnessing Organopotassium Reagents for Cross-Coupling". Journal of the American Chemical Society. (Modern application in Pd-catalysis).

-

Princeton University EHS. "Potassium and Organometallic Safety Guidelines".

Sources

Spectroscopic Characterization of Potassium Phenoxide: A Technical Guide

Executive Summary

Potassium phenoxide (PhOK) is a pivotal nucleophile in organic synthesis, widely employed in the Kolbe-Schmitt reaction, Williamson ether synthesis, and polymerization catalysis. However, its extreme hygroscopicity renders it prone to hydrolysis, regenerating phenol and potassium hydroxide. This degradation is often invisible to the naked eye but catastrophic for stoichiometric precision.

This guide provides a definitive spectroscopic framework (NMR, IR) for characterizing PhOK. It moves beyond simple peak listing to establish a self-validating analytical protocol , ensuring that the material used in your reactor is chemically distinct from its hydrolyzed precursor.

Part 1: Experimental Protocol & Sample Integrity

The "Senior Scientist" Insight: The most common error in PhOK characterization is analyzing a hydrolyzed sample. PhOK absorbs atmospheric moisture in seconds. Standard "bench" preparation for NMR often yields a spectrum of phenol, not phenoxide.

Recommended Protocol: In-Situ Generation

To obtain pristine spectroscopic data, generate the species directly in the NMR tube under an inert atmosphere. This eliminates moisture exposure.

Reagents:

-

Substrate: Phenol (sublimed or recrystallized).

-

Base: Potassium tert-butoxide (KOtBu) or Potassium Hydride (KH). Note: KOtBu is preferred for cleaner byproduct signals (t-BuOH).

-

Solvent: DMSO-d

(Dried over 4Å molecular sieves).

Workflow:

-

Dissolve Phenol (0.1 mmol) in DMSO-d

(0.6 mL). -

Acquire "Time 0" spectrum (Reference Phenol).

-

Add equimolar KOtBu inside a glovebox or via septum.

-

Acquire "Time 1" spectrum (Potassium Phenoxide).

-

Validation: The disappearance of the phenolic -OH proton (

~9.35 ppm) and the specific shifts of the aromatic ring confirm conversion.

Visualization: Sample Preparation Workflow

Figure 1: In-situ generation workflow to prevent hydrolysis during characterization.

Part 2: Nuclear Magnetic Resonance (NMR) Characterization

H NMR Spectroscopy

Upon deprotonation, the negative charge on the oxygen atom is delocalized into the aromatic ring via resonance. This increases the electron density at the ortho and para positions, causing a significant upfield shift (shielding) of these protons compared to the parent phenol.

Solvent: DMSO-d

| Proton Position | Phenol ( | K-Phenoxide ( | Shift ( | Mechanistic Insight |

| -OH | 9.35 (s) | Absent | - | Complete deprotonation confirmation. |

| Ortho (2,6) | 6.75 - 6.80 (d) | ~5.70 - 6.00 | -0.8 to -1.0 | Strong shielding due to resonance (- charge). |

| Meta (3,5) | 7.10 - 7.15 (t) | ~6.50 - 6.70 | -0.4 to -0.5 | Mild shielding; less resonance contribution. |

| Para (4) | 6.70 - 6.75 (t) | ~5.60 - 5.80 | -0.9 to -1.1 | Strong shielding due to resonance (- charge). |

Note: Chemical shifts are concentration and temperature dependent. The relative order (Ortho/Para < Meta) remains constant.

C NMR Spectroscopy

Carbon-13 NMR provides the most definitive structural proof. The Ipso carbon (C-1) exhibits a characteristic downfield shift (deshielding) upon salt formation, distinguishing it from the upfield shift of the ring carbons.

Solvent: DMSO-d

| Carbon Position | Phenol ( | K-Phenoxide ( | Trend | Mechanistic Insight |

| Ipso (C-1) | 157.3 | 166.0 - 168.0 | Downfield (+10) | Increased double-bond character of C-O bond. |

| Ortho (C-2,6) | 115.7 | 113.0 - 114.5 | Upfield (-2) | Increased electron density (Resonance). |

| Meta (C-3,5) | 129.6 | 128.5 - 129.0 | Minimal | Nodal point in resonance structures. |

| Para (C-4) | 120.8 | 113.0 - 115.0 | Upfield (-6) | Increased electron density (Resonance). |

Visualization: Spectral Logic Tree

Figure 2: Decision tree for validating K-Phenoxide purity via NMR.

Part 3: Infrared (IR) Spectroscopy

IR is excellent for solid-state characterization (ATR-FTIR). The primary indicator is the shift of the C-O stretching vibration. In the phenoxide anion, the C-O bond shortens and acquires partial double-bond character, shifting the absorption to a higher wavenumber (frequency).

| Vibrational Mode | Phenol ( | K-Phenoxide ( | Diagnostic Feature |

| O-H Stretch | 3200 - 3500 (Broad) | Absent | The "clean" region >3000 cm |

| C-O Stretch | 1220 - 1230 | 1270 - 1290 | Shift to higher energy due to bond strengthening. |

| Ring Breathing | ~1470, 1590 | 1480, 1580 | Shifts in aromatic skeletal vibrations. |

Technical Note: If you observe a broad band around 3400 cm

References

-

Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

-

Kornblum, N., & Lurie, A. P. (1959). Heterogeneity as a Factor in the Alkylation of the Phenoxide Ion. Journal of the American Chemical Society, 81(11), 2705–2715. Link

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for 13C chemical shift increments).

An In-depth Technical Guide to the Basicity of Potassium Phenoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium phenoxide (C₆H₅KO) is an organic salt widely utilized as a base in chemical synthesis. Its utility stems from the basic character of the phenoxide ion, the conjugate base of phenol. This guide provides a comprehensive examination of the chemical principles governing the basicity of potassium phenoxide, grounded in concepts of resonance stabilization and conjugate acid-base relationships. Furthermore, it details authoritative, field-proven methodologies for the quantitative determination of its basicity, including potentiometric and spectrophotometric titrations. Practical applications, particularly in the context of nucleophilic substitution reactions like the Williamson ether synthesis, are discussed to illustrate its role in organic and medicinal chemistry.

The Chemical Principles of Potassium Phenoxide's Basicity

The basicity of potassium phenoxide in solution is fundamentally attributed to the properties of the phenoxide anion (C₆H₅O⁻). As a Brønsted-Lowry base, the phenoxide ion is a proton acceptor. Its strength as a base is inversely related to the acidity of its conjugate acid, phenol (C₆H₅OH).

The Conjugate Acid-Base Relationship: pKa and pKb

The strength of a base is quantified by its base dissociation constant (Kb), or more conveniently, its pKb value. This value is intrinsically linked to the acid dissociation constant (pKa) of its conjugate acid through the ion product of water (Kw) at a given temperature (typically 25 °C).

pKa + pKb = 14

Phenol is a weak acid with a pKa of approximately 9.95. This is significantly more acidic than aliphatic alcohols like ethanol (pKa ≈ 16), but less acidic than carboxylic acids such as acetic acid (pKa ≈ 4.76). Using the pKa of phenol, we can calculate the pKb of the phenoxide ion:

pKb = 14 - pKa pKb = 14 - 9.95 = 4.05

This pKb value indicates that phenoxide is a moderately weak base. A solution of potassium phenoxide in water is basic, with a typical pH ranging from 11 to 12.

The Decisive Role of Resonance Stabilization

The primary reason phenol is more acidic than an alcohol like ethanol—and consequently, why phenoxide is a weaker base than an alkoxide like ethoxide—is the resonance stabilization of the phenoxide anion.

Upon deprotonation of phenol, the resulting negative charge on the oxygen atom is not localized. Instead, it is delocalized across the aromatic ring through the π-electron system. This distribution of charge over multiple atoms (the oxygen and the ortho and para carbons of the ring) stabilizes the anion. In contrast, the negative charge on the ethoxide ion is localized on the single oxygen atom, making it a less stable and therefore more reactive (i.e., stronger) base.

The phenoxide ion can be represented by five principal resonance structures, which collectively illustrate the delocalization of the negative charge.

Caption: Resonance delocalization in the phenoxide ion.

While phenoxide has more resonance structures than an ion like acetate, the stability of the structures matters. In acetate, the negative charge is shared between two highly electronegative oxygen atoms. In phenoxide, three of the resonance contributors place the negative charge on a less electronegative carbon atom, making them less stable contributors than the primary structure. However, this delocalization is sufficient to render phenoxide a weaker base than alkoxides.

Quantitative Determination of Basicity

The basicity of potassium phenoxide can be precisely determined using several analytical techniques. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable methods.

Method 1: Potentiometric Titration

This method involves monitoring the pH of a solution of potassium phenoxide as a strong acid (e.g., HCl) is incrementally added. A plot of pH versus the volume of titrant added produces a titration curve from which the equivalence point and pKb can be determined.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong acid titrant, such as 0.1 M Hydrochloric Acid (HCl).

-

Accurately weigh a sample of potassium phenoxide and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

-

-

Instrument Calibration: Calibrate a pH meter using standard buffer solutions of known pH (e.g., pH 7.00 and pH 10.00) to ensure accurate measurements.

-

Titration Procedure:

-

Pipette a precise volume (e.g., 25.00 mL) of the potassium phenoxide solution into a beaker.

-

Immerse the calibrated pH electrode into the solution and begin stirring gently with a magnetic stirrer.

-

Record the initial pH of the solution.

-

Add the HCl titrant from a buret in small, recorded increments (e.g., 1.0 mL). After each addition, allow the reading to stabilize and record the pH and total volume of titrant added.

-

As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., to 0.1 mL) to obtain a more detailed curve in this critical region.

-

Continue adding titrant well past the equivalence point until the pH curve flattens in the acidic region.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

The equivalence point is the point of maximum slope on the curve, which can be precisely located by finding the peak of the first derivative plot (ΔpH/ΔV vs. Volume).

-

The half-equivalence point occurs when half of the volume of titrant required to reach the equivalence point has been added. At this point, the concentrations of the base (phenoxide) and its conjugate acid (phenol) are equal.

-

According to the Henderson-Hasselbalch equation for a basic buffer, at the half-equivalence point, pOH = pKb. Since pH + pOH = 14, the pKb can be calculated from the pH at this point: pKb = 14 - pH (at half-equivalence point) .

-

Harnessing the Reactive Potential: Exploring the Synthetic Utility of Potassium Salts of Phenolic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenolic acids are a cornerstone of synthetic chemistry, prized for their dual reactivity stemming from the carboxylic acid and phenolic hydroxyl groups. The strategic conversion of these acids into their potassium salts unlocks a host of synthetic advantages, including enhanced nucleophilicity, modified solubility, and, most critically, unique regiochemical control in key transformations. This guide provides an in-depth exploration of the synthetic utility of potassium salts of phenolic acids, moving beyond simple protocols to elucidate the underlying chemical principles that govern their reactivity. We will examine their preparation and delve into their application in cornerstone reactions such as the Kolbe-Schmitt carboxylation, Williamson ether synthesis, and O-acylation, providing field-proven insights and detailed methodologies for the modern research and development laboratory.

Introduction: The Rationale for Potassium Salts

Phenolic acids are naturally abundant compounds that serve as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2] While the free acid form is the most common starting point, its direct use in synthesis can be hampered by the moderate acidity of the phenolic hydroxyl group and competing reaction pathways. The conversion to an alkali metal salt, specifically a potassium salt, is a critical and often indispensable first step.

The choice of potassium over other cations, such as sodium, is not arbitrary and is dictated by fundamental chemical properties that directly influence reaction outcomes. Potassium salts often exhibit different solubility profiles compared to their sodium counterparts, which can be advantageous in specific solvent systems.[3] Furthermore, the larger ionic radius of the potassium cation (K⁺) compared to sodium (Na⁺) can influence the coordination environment of the phenoxide, leading to profound differences in regioselectivity, most notably in electrophilic aromatic substitution reactions.[4][5] The use of potassium phenoxides, generated from the corresponding phenolic acid, provides a potent oxygen nucleophile, primed for a variety of synthetic transformations.[6]

This guide will systematically explore these advantages through the lens of pivotal synthetic reactions that form the bedrock of modern organic chemistry.

Preparation of Potassium Salts of Phenolic Acids

The generation of the potassium salt is a straightforward acid-base neutralization. The process involves treating the phenolic acid with a suitable potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), in an appropriate solvent.

Causality Behind Experimental Choices:

-

Choice of Base: Potassium hydroxide is a strong base that ensures complete and rapid deprotonation of both the carboxylic acid and the more weakly acidic phenolic hydroxyl group. Potassium carbonate is a milder base and is often used when the goal is to selectively deprotonate the more acidic carboxylic acid or to generate the phenoxide in situ for subsequent reactions like alkylations.[7]

-

Solvent: The reaction can be performed in water, followed by evaporation to yield the salt.[8][9] For in situ applications, aprotic polar solvents like Dimethylformamide (DMF) or Acetonitrile (ACN) are common, as they effectively solvate the potassium cation while leaving the phenoxide anion highly reactive.[10]

Experimental Protocol: General Preparation of a Potassium Phenolate

-

Dissolution: In a round-bottom flask, dissolve the phenolic acid (1.0 equivalent) in a minimal amount of an appropriate solvent (e.g., distilled water or ethanol).

-

Base Addition: Add a stoichiometric amount of potassium hydroxide (1.0 to 2.0 equivalents, depending on whether single or double deprotonation is desired) to the solution while stirring. For a simple phenoxide from phenol, 1.0 equivalent is used.[9]

-

Reaction: Continue stirring at room temperature for 30-60 minutes to ensure complete neutralization.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the potassium salt of the phenolic acid, which should be dried thoroughly under vacuum before use in subsequent anhydrous reactions.

Caption: Workflow for preparing potassium salts of phenolic acids.

Core Synthetic Applications

The Kolbe-Schmitt Reaction: A Masterclass in Cation-Controlled Regioselectivity

The Kolbe-Schmitt reaction is a carboxylation process that converts a phenoxide into an aromatic hydroxy acid by heating it with carbon dioxide under pressure.[11][12] This reaction is a classic example of how the choice of alkali metal cation can dramatically alter the product distribution.

Mechanism and the Role of Potassium: The reaction proceeds via the nucleophilic addition of the phenoxide to carbon dioxide.[11] Theoretical and experimental studies have shown that with sodium phenoxide, a complex forms between the sodium ion, the phenoxide oxygen, and the incoming CO₂ molecule. This proximity favors electrophilic attack at the ortho position of the aromatic ring, leading primarily to salicylic acid.[13]

In contrast, when potassium phenoxide is used, the larger and less tightly coordinating potassium ion does not facilitate this pre-reaction complex in the same way.[4][14] The reaction tends to proceed under thermodynamic control at higher temperatures, favoring the formation of the more stable para-isomer, 4-hydroxybenzoic acid.[4][11] This product is a vital precursor for parabens, which are widely used as preservatives.[12]

Caption: Regioselective synthesis of p-hydroxybenzoic acid via the Kolbe-Schmitt reaction.

Experimental Protocol: Synthesis of 4-Hydroxybenzoic Acid

-

Reagent Preparation: Dry potassium phenoxide is placed into a high-pressure autoclave.

-

Carboxylation: The vessel is sealed and pressurized with dry carbon dioxide gas to approximately 100 atm.[11]

-

Heating: The mixture is heated to around 180-200°C for several hours.[4]

-

Work-up: After cooling, the autoclave is vented. The solid product, potassium 4-hydroxybenzoate, is dissolved in water.

-

Acidification: The aqueous solution is acidified with a strong acid (e.g., sulfuric or hydrochloric acid) until precipitation is complete.

-

Isolation: The precipitated 4-hydroxybenzoic acid is collected by filtration, washed with cold water, and dried.

| Cation | Typical Product | Regioselectivity | Key Application |

| Na⁺ | Salicylic Acid | ortho | Precursor to Aspirin[11][12] |

| K⁺ | 4-Hydroxybenzoic Acid | para | Precursor to Parabens[11][12] |

Table 1: Cation-dependent regioselectivity in the Kolbe-Schmitt reaction.

O-Alkylation: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for forming ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[15][16][17] Using the potassium salt of a phenolic acid (or generating the phenoxide in situ with a base like K₂CO₃) provides a powerful nucleophile for this transformation.[10][18]

Mechanism and Key Considerations: The reaction is a classic Sₙ2 displacement. The negatively charged phenoxide oxygen attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a C-O bond.

-

Trustworthiness of Protocol: For this protocol to be self-validating, the choice of alkylating agent is critical. The reaction works best with methyl and primary alkyl halides.[15] Secondary halides can lead to a mixture of substitution and E2 elimination products, while tertiary halides will almost exclusively yield the elimination product (an alkene).[15][17] This predictable outcome based on substrate choice is a hallmark of a reliable protocol.

-

Role of Potassium Carbonate: In many modern protocols, anhydrous potassium carbonate is used as the base in a polar aprotic solvent like DMF or acetone.[7] K₂CO₃ is strong enough to deprotonate the phenol but is not highly soluble, creating a solid-liquid phase system that often leads to cleaner reactions and simpler workups.

Caption: Workflow for in situ Williamson ether synthesis.

Experimental Protocol: Synthesis of Phenacetin from Acetaminophen This protocol illustrates the ethylation of the phenolic hydroxyl group of acetaminophen.[10]

-

Setup: In a dry round-bottom flask, combine acetaminophen (1.0 eq), anhydrous potassium carbonate (1.5 eq), and DMF (or acetone).

-

Reagent Addition: Add ethyl iodide (1.2 eq) to the stirring suspension.

-

Reaction: Heat the mixture to reflux (typically 50-80°C) and monitor the reaction by TLC until the acetaminophen is consumed.

-

Work-up: Cool the reaction to room temperature and pour it into water to dissolve the inorganic salts.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

O-Acylation and Esterification

The esterification of the phenolic hydroxyl group is another key transformation. While phenols are generally less nucleophilic than aliphatic alcohols, their corresponding potassium phenoxides are excellent nucleophiles for acylation reactions with acyl halides or anhydrides.[19]

Furthermore, potassium salts can serve as effective catalysts in transesterification reactions. For example, potassium carbonate can catalyze the transesterification of (hetero)aryl esters with phenols, where the potassium ion is thought to interact with the π-system of the ester to facilitate C(acyl)-O bond cleavage.[20]

Experimental Protocol: Esterification with an Alkyl Halide in Acetone This method is effective for polyhydroxy aromatic acids where other methods might fail.[21]

-

Setup: Suspend the phenolic acid (1.0 eq) and potassium bicarbonate (1.25 eq) in dry acetone.

-

Reagent Addition: Add dimethyl sulfate (1.25 eq) or an alkyl iodide (3.0 eq).

-

Reaction: Reflux the mixture for 8-10 hours.

-

Work-up: Filter off the inorganic salts and remove the acetone under reduced pressure.

-

Purification: Dissolve the residue in an ether or ethyl acetate, wash with a sodium bicarbonate solution and then water, dry the organic layer, and concentrate to yield the ester.

| Reagent Class | Reactivity with K-Phenoxide | Typical Conditions |

| Acyl Halides | High | Aprotic solvent, often at 0°C to RT |

| Anhydrides | Moderate to High | Aprotic solvent, may require mild heating |

| Carboxylic Acids | Low (requires activation) | Requires coupling agent (e.g., DCC, EDCI) |

| Alkyl Esters | Low (Transesterification) | Requires catalyst (e.g., K₂CO₃) and heat[20] |

Table 2: Reactivity of Acylating Agents with Potassium Phenoxides.

Decarboxylation Reactions

The thermal decarboxylation of aromatic carboxylic acids to their corresponding phenols is a synthetically useful, though often high-temperature, process. The presence of metal salts, including potassium salts, can act as catalysts to promote this reaction at lower temperatures.[22] The pyrolysis of potassium benzoate, for instance, has been studied as a model for decarboxylation reactions, which proceed through the formation of a phenyl anion intermediate.[23] This strategy is particularly relevant in biorefinery contexts, where complex, naturally derived phenolic acids are converted into simpler, high-value phenolic platform chemicals.[24]

Conclusion and Future Outlook

The conversion of phenolic acids to their potassium salts is a simple but powerful strategy that significantly enhances their synthetic utility. From providing unparalleled regiochemical control in the Kolbe-Schmitt reaction to enabling efficient O-alkylation and O-acylation, potassium salts are indispensable intermediates. Their application leverages fundamental principles of reactivity, nucleophilicity, and cation-π interactions to achieve synthetic outcomes that are often inaccessible with the free acids or other metal salts.

For researchers in drug development, the ability to selectively functionalize the phenolic core is paramount for generating libraries of compounds for structure-activity relationship (SAR) studies.[25] The reliable and predictable nature of the reactions described herein makes potassium salts of phenolic acids trusted tools in the synthesis of complex molecular architectures. As the push towards more sustainable and efficient chemical processes continues, the use of these inexpensive and abundant potassium-based reagents will undoubtedly expand into new areas of catalysis and materials science.[26]

References

-

Title: Theoretical Study of the Kolbe-Schmitt Reaction Mechanism Source: Zeitschrift für Naturforschung A URL: [Link]

-

Title: Kolbe–Schmitt reaction Source: Wikipedia URL: [Link]

-

Title: Mechanism of the Kolbe−Schmitt Reaction. Structure of the Intermediate Potassium Phenoxide−CO2 Complex Source: The Journal of Physical Chemistry A URL: [Link]

-

Title: Kolbe's Reaction Source: BYJU'S URL: [Link]

-

Title: Synthesis of potassium salts from derivatives of natural acids Source: International Journal of Research in Pharmaceutical Sciences URL: [Link]

-

Title: Mechanism of the Kolbe-Schmitt reaction. Structure of the intermediate potassium phenoxide-CO(2) complex Source: PubMed URL: [Link]

-

Title: Synthesis of potassium salts from derivatives of natural acids Source: Spectrum of Emerging Sciences URL: [Link]

- Title: Etherification of phenols Source: Google Patents URL

-

Title: Kolbe-Schmitt Reaction Source: Cambridge University Press URL: [Link]

-

Title: Kolbe-Schmitt Reaction Source: J&K Scientific LLC URL: [Link]

-

Title: Potassium Salt Outperforms Precious Metals As a Catalyst Source: Caltech URL: [Link]

-

Title: Copper(II)-Catalyzed Ether Synthesis from Aliphatic Alcohols and Potassium Organotrifluoroborate Salts Source: Organic Letters URL: [Link]

-

Title: Organic Uses of Sodium and Potassium Source: Aakash Institute URL: [Link]

- Title: Manufacture of phenols Source: Google Patents URL

-

Title: Why are potassium organic salts ever preferable to the sodium equivalents? Source: Chemistry Stack Exchange URL: [Link]

-

Title: Applications of Potassium Carbonate as Catalyst or Reagent in Organic Synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst Source: RSC Publishing URL: [Link]

-

Title: Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis Source: MDPI URL: [Link]

-